molecular formula C19H28N2O2Sn B12887802 2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)

2,2'-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole)

Cat. No.: B12887802
M. Wt: 435.1 g/mol
InChI Key: PEKHUMUNPSHNCR-UHFFFAOYSA-N
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Description

2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organotin compound It features a trimethylstannyl group attached to a phenylene ring, which is further connected to two oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the reaction of a trimethylstannyl precursor with a phenylene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and time, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and efficiency in large-scale production. The use of continuous flow reactors and automated systems can help in achieving the desired output while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the stannyl group or other parts of the molecule.

    Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organotin compounds and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials with unique properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The trimethylstannyl group can interact with various enzymes and receptors, modulating their activity. The oxazole rings may also play a role in binding to specific sites on target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(2-Bromo-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole): This compound has a bromo group instead of a trimethylstannyl group, leading to different reactivity and applications.

    2,2’-(2-Chloro-1,4-phenylene)bis(4,4-dimethyl-4,5-dihydrooxazole):

Uniqueness

The presence of the trimethylstannyl group in 2,2’-(2-(Trimethylstannyl)-1,3-phenylene)bis(4,4-Dimethyl-4,5-dihydrooxazole) imparts unique properties, such as increased reactivity and the ability to form stable complexes with various ligands. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H28N2O2Sn

Molecular Weight

435.1 g/mol

IUPAC Name

[2,6-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-trimethylstannane

InChI

InChI=1S/C16H19N2O2.3CH3.Sn/c1-15(2)9-19-13(17-15)11-6-5-7-12(8-11)14-18-16(3,4)10-20-14;;;;/h5-7H,9-10H2,1-4H3;3*1H3;

InChI Key

PEKHUMUNPSHNCR-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=C(C(=CC=C2)C3=NC(CO3)(C)C)[Sn](C)(C)C)C

Origin of Product

United States

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